Isopropyl 6-aminonicotinate
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Overview
Description
Isopropyl 6-aminonicotinate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of nicotinic acid, where the carboxyl group is esterified with isopropyl alcohol and the amino group is positioned at the 6th carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 6-aminonicotinate typically involves the esterification of 6-aminonicotinic acid with isopropyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-aminonicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Isopropyl 6-aminonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coordination compounds
Mechanism of Action
The mechanism of action of isopropyl 6-aminonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 6-aminonicotinic acid, which can then participate in various biochemical pathways. These interactions can modulate enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinic acid: The parent compound, which lacks the isopropyl ester group.
Isopropyl nicotinate: Similar ester but without the amino group at the 6th position.
Nicotinic acid: The basic structure without the amino or ester groups
Uniqueness
Isopropyl 6-aminonicotinate is unique due to the presence of both the isopropyl ester and the amino group at the 6th position.
Properties
CAS No. |
827588-24-9 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
propan-2-yl 6-aminopyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)13-9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
YCYCTWVHPGSEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)N |
Origin of Product |
United States |
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